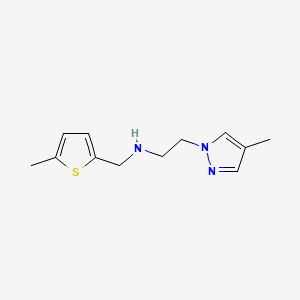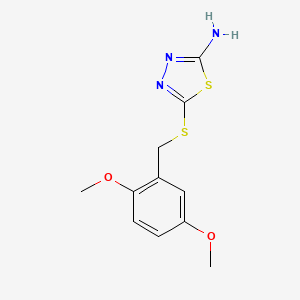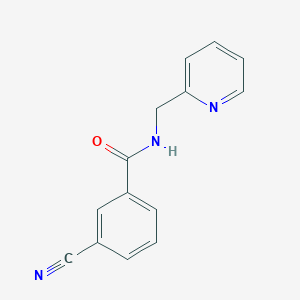
iBu-Gly-N(BuNH2)Gly-N(BuNH2)Gly-N(iBu)Gly-N(1,3-benzodioxol-5-ylmethyl)Gly-N(EtOMe)Gly-DL-Lys-DL-Hsl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound iBu-Gly-N(BuNH2)Gly-N(BuNH2)Gly-N(iBu)Gly-N(1,3-benzodioxol-5-ylmethyl)Gly-N(EtOMe)Gly-DL-Lys-DL-Hsl is a complex peptide derivative. This compound is characterized by its unique sequence of amino acids and functional groups, which contribute to its distinct chemical and biological properties. The presence of various functional groups such as isobutyl, butylamine, and benzodioxolylmethyl groups, along with glycine and lysine residues, makes this compound a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iBu-Gly-N(BuNH2)Gly-N(BuNH2)Gly-N(iBu)Gly-N(1,3-benzodioxol-5-ylmethyl)Gly-N(EtOMe)Gly-DL-Lys-DL-Hsl involves multiple steps of peptide coupling reactions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents such as carbodiimides (e.g., DCC) and coupling additives (e.g., HOBt) to form peptide bonds. After the assembly of the peptide chain, the protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve automated peptide synthesizers that can handle the repetitive coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
iBu-Gly-N(BuNH2)Gly-N(BuNH2)Gly-N(iBu)Gly-N(1,3-benzodioxol-5-ylmethyl)Gly-N(EtOMe)Gly-DL-Lys-DL-Hsl: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
iBu-Gly-N(BuNH2)Gly-N(BuNH2)Gly-N(iBu)Gly-N(1,3-benzodioxol-5-ylmethyl)Gly-N(EtOMe)Gly-DL-Lys-DL-Hsl: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and bioconjugates.
Mécanisme D'action
The mechanism of action of iBu-Gly-N(BuNH2)Gly-N(BuNH2)Gly-N(iBu)Gly-N(1,3-benzodioxol-5-ylmethyl)Gly-N(EtOMe)Gly-DL-Lys-DL-Hsl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The presence of various functional groups allows for multiple modes of interaction, contributing to its versatility in biological systems.
Comparaison Avec Des Composés Similaires
iBu-Gly-N(BuNH2)Gly-N(BuNH2)Gly-N(iBu)Gly-N(1,3-benzodioxol-5-ylmethyl)Gly-N(EtOMe)Gly-DL-Lys-DL-Hsl: can be compared with other peptide derivatives such as:
Gly-Gly-Gly: A simpler tripeptide used as a model for studying peptide behavior.
Gly-Gly: The simplest dipeptide, often used in biochemical studies.
Ala-Gly: A dipeptide with alanine and glycine, used in structural studies.
The uniqueness of This compound lies in its complex structure and the presence of multiple functional groups, which provide diverse chemical and biological properties.
Propriétés
Formule moléculaire |
C49H83N11O12 |
|---|---|
Poids moléculaire |
1018.2 g/mol |
Nom IUPAC |
6-amino-2-[[2-[[2-[[2-[[2-[4-aminobutyl-[2-[4-aminobutyl-[2-(2-methylpropylamino)acetyl]amino]acetyl]amino]acetyl]-(2-methylpropyl)amino]acetyl]-(1,3-benzodioxol-5-ylmethyl)amino]acetyl]-(2-methoxyethyl)amino]acetyl]amino]-N-(2-oxooxolan-3-yl)hexanamide |
InChI |
InChI=1S/C49H83N11O12/c1-35(2)25-53-26-43(62)56(19-10-8-17-51)30-44(63)57(20-11-9-18-52)31-46(65)59(27-36(3)4)33-47(66)60(28-37-13-14-40-41(24-37)72-34-71-40)32-45(64)58(21-23-69-5)29-42(61)54-38(12-6-7-16-50)48(67)55-39-15-22-70-49(39)68/h13-14,24,35-36,38-39,53H,6-12,15-23,25-34,50-52H2,1-5H3,(H,54,61)(H,55,67) |
Clé InChI |
WKQQQBKYIRVGOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNCC(=O)N(CCCCN)CC(=O)N(CCCCN)CC(=O)N(CC(C)C)CC(=O)N(CC1=CC2=C(C=C1)OCO2)CC(=O)N(CCOC)CC(=O)NC(CCCCN)C(=O)NC3CCOC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-propylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14901453.png)

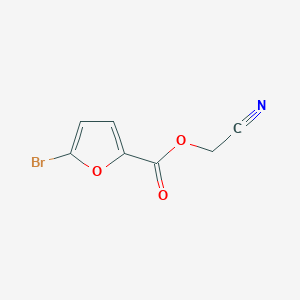
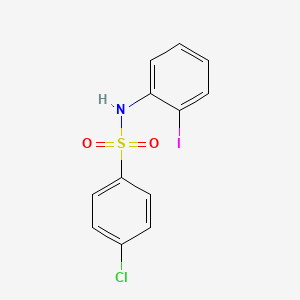
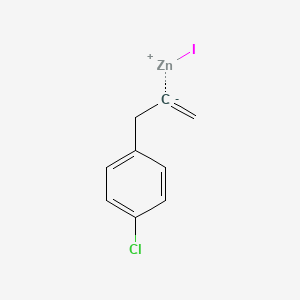


![3-[(N-n-Butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14901507.png)
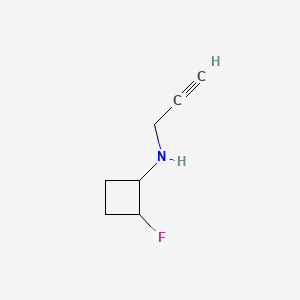
![4-[(3-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14901517.png)
